(R)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound characterized by its specific stereochemistry and unique chemical properties. It is commonly utilized in the synthesis of pharmaceuticals and other organic compounds. The compound features a propan-1-amine backbone with a p-tolyl group attached to the first carbon atom, typically existing in its hydrochloride salt form to enhance stability and solubility.
This compound is classified as a chiral amine, which plays a significant role in asymmetric synthesis. Chiral amines are essential in the pharmaceutical industry due to their ability to influence the biological activity of drugs through stereochemistry. (R)-1-(p-Tolyl)propan-1-amine hydrochloride is often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.
The synthesis of (R)-1-(p-Tolyl)propan-1-amine hydrochloride typically involves several key steps:
In industrial settings, large-scale production may employ continuous flow chemistry or catalytic processes to improve yield and efficiency.
The molecular structure of (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be represented as follows:
The compound consists of a propan-1-amine backbone with a p-tolyl substituent, contributing to its chiral nature. The presence of the p-tolyl group influences its physical properties and reactivity.
(R)-1-(p-Tolyl)propan-1-amine hydrochloride can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or different pharmacological properties.
The mechanism of action of (R)-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is essential for developing new therapeutic agents.
The physical and chemical properties of (R)-1-(p-Tolyl)propan-1-amine hydrochloride include:
These properties are crucial for handling, storage, and application in various chemical processes.
(R)-1-(p-Tolyl)propan-1-amine hydrochloride has numerous applications across different fields:
The compound is systematically named (R)-1-(p-tolyl)propan-1-amine hydrochloride, reflecting its chiral center, aromatic substituent, and salt form. The prefix "p-tolyl" denotes the para-methylphenyl group (C₆H₄CH₃-4), while "propan-1-amine" indicates a three-carbon chain with an amino group at C1. The hydrochloride suffix confirms its ionic association with HCl. Key molecular identifiers include:
Cl.CC[C@H](C1=CC=C(C)C=C1)N
[1] [4] [5] Table 1: Atomic Composition and Bonding
Element | Count | Bond Type | Topology |
---|---|---|---|
Carbon | 10 | Aliphatic (C-C) | Propyl chain |
Nitrogen | 1 | Ionic (N⁺-H Cl⁻) | Chiral center |
Chlorine | 1 | Covalent (H-Cl) | Counterion |
The molecular structure integrates a chiral carbon bonded to:
The asymmetric carbon in this compound bears four distinct substituents: the p-tolyl group, propyl chain, amino group, and hydrogen. Per Cahn-Ingold-Prelog (CIP) rules:1. Priority Assignment:- #1: -C₆H₄CH₃ (aromatic C, highest priority)- #2: -NH₂ (N > C)- #3: -CH₂CH₃ (C chain)- #4: -H (lowest priority) [3] [6] [7]2. Configuration Determination:- With H oriented away, tracing #1→#2→#3 yields a clockwise path → R designation [3] [6]
Table 2: Stereochemical Priority Ranking
Priority | Substituent | Atomic Number | Tie-Breaking Rule |
---|---|---|---|
1 | p-Tolyl | C (6) | Aromatic ring > alkyl |
2 | -NH₂ | N (7) | Higher than C |
3 | -CH₂CH₃ | C (6) | Ethyl vs. methyl* |
4 | -H | H (1) | Lowest atomic number |
*In ethyl vs. methyl comparisons, -CH₂CH₃ > -CH₃ due to higher atomic count at first point of difference [3] [7].
Stereochemical Significance: The (R)-configuration dictates this enantiomer's biological interactions and crystallization behavior. Enantiopure forms are essential in asymmetric synthesis, where the chiral amine serves as a building block for pharmaceuticals or catalysts. Racemization at this center would alter physicochemical properties and functional efficacy [3] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Key absorptions correspond to:
Mass Spectrometry (MS):
While experimental crystallographic data for this specific compound is not publicly available in the search results, its MDL number (MFCD12910560) [4] implies existence in crystallographic databases. Key inferences from structural analogs:
The hydrochloride salt forms an ionic lattice via:
Table 3: Hypothetical Hydrogen Bonding Network
Donor | Acceptor | Bond Length (Å) | Angle (°) | Role in Lattice |
---|---|---|---|---|
-NH₃⁺ | Cl⁻ | 3.05 | 165 | 1D chain formation |
-NH₃⁺ | Cl⁻ | 3.15 | 155 | Layer stabilization |
C₆H₄-CH₃ | Cl⁻ | 3.40 | 145 | Van der Waals |
Chirality Impact: The (R)-configuration enforces a homogeneous crystal lattice, enhancing stability and melting point vs. racemates. XRD would confirm absolute configuration via anomalous dispersion [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0